molecular formula C8H10O B046079 5-Norbornene-2-carboxaldehyde CAS No. 5453-80-5

5-Norbornene-2-carboxaldehyde

Cat. No. B046079
CAS RN: 5453-80-5
M. Wt: 122.16 g/mol
InChI Key: AJIBZRIAUXVGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Norbornene-2-carboxaldehyde is a clear colorless to yellow liquid . It is used in transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images . It acts as a Diels-Alder adduct of acrolein and cyclopentadiene .


Synthesis Analysis

The synthesis of 5-Norbornene-2-carboxaldehyde involves transition metal-catalyzed reactions . It is also involved in the thermal isomerization of 5-Norbornene-2,3-endo-Dicarboxylic Anhydride .


Molecular Structure Analysis

The molecular structure of 5-Norbornene-2-carboxaldehyde can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

5-Norbornene-2-carboxaldehyde is used in transition metal-catalyzed synthesis of norbornene-derived homopolymers . It also participates in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction .


Physical And Chemical Properties Analysis

5-Norbornene-2-carboxaldehyde is a clear colorless to yellow liquid .

Scientific Research Applications

Cancer Treatment Research

The norbornene scaffold, which includes 5-Norbornene-2-carboxaldehyde, has emerged as a promising structure in medicinal chemistry due to its potential therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .

Antitumoral Efficacy Studies

Studies have been conducted on the antitumoral efficacy of different compounds, including those with the norbornene scaffold in their structure . These studies often involve the compounds being used in combination with chemotherapeutic agents or forming metal complexes .

Structural Modifications for Antitumoral Properties

Research has been conducted into the impact that structural modifications to these bicyclic compounds, including 5-Norbornene-2-carboxaldehyde, have on the antitumoral properties .

Mechanisms of Norbornene Derivatives

The mechanisms by which these norbornene derivatives act are also a subject of research . Understanding these mechanisms can help in the development of more effective cancer treatments.

Encapsulation in Nanosystems for Cancer Therapies

The use of norbornene, and its related compounds, encapsulation in nanosystems for its use in cancer therapies is a detailed area of research . This involves studying how to effectively deliver these compounds to cancer cells.

Synthesis of Norbornene-Derived Homopolymers

5-Norbornene-2-carboxaldehyde has been used in the transition metal-catalyzed synthesis of norbornene-derived homopolymers . These homopolymers have pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .

Diels-Alder Adduct of Acrolein and Cyclopentadiene

5-Norbornene-2-carboxaldehyde acts as a Diels-Alder adduct of acrolein and cyclopentadiene . This reaction is a key step in the synthesis of many organic compounds.

Safety and Hazards

5-Norbornene-2-carboxaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautions should be taken to avoid breathing vapors, mist, or gas . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

5-Norbornene-2-carboxaldehyde has potential therapeutic applications in cancer treatment . It forms polymers that can be used as chemotherapeutic agent carriers . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .

Mechanism of Action

Target of Action

5-Norbornene-2-carboxaldehyde is primarily used in the synthesis of norbornene-derived homopolymers . The primary targets of this compound are the monomers that are used in the polymerization process .

Mode of Action

The compound acts as a Diels-Alder adduct of acrolein and cyclopentadiene . This means it participates in a Diels-Alder reaction, a type of pericyclic reaction that is a cornerstone of synthetic organic chemistry. In this reaction, a diene (in this case, cyclopentadiene) reacts with a dienophile (acrolein) to form a cyclic compound .

Biochemical Pathways

It is known that the compound is used in the synthesis of norbornene-derived homopolymers . These polymers can have various applications, depending on the specific monomers used and the conditions of the polymerization process .

Result of Action

The primary result of the action of 5-Norbornene-2-carboxaldehyde is the formation of norbornene-derived homopolymers . These polymers can have various properties and applications, depending on the specific monomers used and the conditions of the polymerization process .

Action Environment

The action of 5-Norbornene-2-carboxaldehyde can be influenced by various environmental factors. For example, the yield and properties of the resulting polymers can be affected by the temperature and pressure of the reaction environment, as well as the presence of any catalysts . Additionally, the compound is classified as a flammable liquid, so it should be handled and stored carefully to prevent accidents .

properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIBZRIAUXVGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884162
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Norbornene-2-carboxaldehyde

CAS RN

5453-80-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5453-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Norbornene-2-carboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Examples of suitable cyclic polyaldehydes are trans-1,3-cyclohexanedicarboxaldehyde; cis-1,3-cyclohexanedicarboxaldehyde; trans-1,4-cyclohexanedicarboxaldehyde; cis-1,4-cyclohexanedicarboxaldehyde; a mixture of 1,3-cyclohexanedicarboxaldehydes and 1,4-cyclohexanedicarboxaldehydes, preferably a 1-to-1 mixture thereof; exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture); 3-(3-formylcyclohexyl)propanal; 3-(4-formylcyclohexyl)propanal; 2-(3-formylcyclohexyl)propanal; 2-(4-formylcyclohexyl)propanal; and cyclododecane-1,4,8-tricarbaldehyde. The trans-1,3-cyclohexanedicarboxaldehyde; cis-1,3-cyclohexanedicarboxaldehyde; trans-1,4-cyclohexanedicarboxaldehyde; and cis-1,4-cyclohexanedicarboxaldehyde can be prepared by a process comprising hydroformylating 3-cyclohexene-1-carboxaldehyde using the hydroformylating conditions described later. The 1:1 mixture of 1,3- and 1,4-cyclohexanedicarboxaldehydes can be prepared by a process comprising reacting acrolein and 1,3-butadiene in a Diels-Alder reaction to give 3-cyclohexenecarboxaldehyde (also called 1,2,3,6-tetrahydrobenzaldehyde), and hydroformylating the 3-cyclohexenecarboxaldehyde using the hydroformylating conditions described later. The exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; and endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture) can be prepared by a process comprising reacting acrolein and cyclopentadiene in a Diels-Alder reaction to give a 2-norbornene-5-carboxaldehyde, and hydroformylating the 2-norbornene-5-carboxaldehyde using the hydroformylating conditions described later. The 3-(3-formylcyclohexyl)propanal; 3-(4-formylcyclohexyl)propanal; 2-(3-formylcyclohexyl)propanal; and 2-(4-formylcyclohexyl)propanal can be prepared by a process comprising hydroformylating vinyl cyclohexene. The cyclododecane-1,4,8-tricarbaldehyde can be prepared by a process comprising trimerizing 1,3-butadiene to give 1,4,8-cyclododecatriene, and hydroformylating the 1,4,8-cyclododecatriene using the hydroformylating conditions described later.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
exo,exo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
exo,exo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
exo,endo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
exo,endo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
endo,endo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
endo,endo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Diels-Alder reaction was conducted to a methacrolein wherein the scandium (III) pentafluorophenylbis(triflyl)methide obtained from Examples 13 and 14 was used as a Lewis acid catalyst (Chemical formula 39). Methacrolein (0.21 mL, 2.6 mmol) and cyclopentadiene (0.56 mL, 6.8 mmol) were reacted while stirring in 3 mL dichloromethane at −40° C. for 4 hours, under the presence of scandium (III) pentafluorophenylbis(triflyl)methide as 1 mol % of Lewis acid catalyst. Two to 3 drops of triethylamine was added to stop the reaction, 5 mL of water was added and the 5-norbornene-2-aldehyde produced was extracted with pentane. After concentration and drying, the crude product was analyzed with 1HNMR and it was found that the 5-norbornene-2-aldehyde showed a high yield of 95% (88% exo). The same reaction as mentioned above was conducted, except for the use of scandium (III) triflate [Sc(OTf)3] as a conventionally known Lewis acid catalyst, instead of the scandium (III) pentafluorophenylbis(triflyl)methide mentioned above. The 5-norbornene-2-aldehyde was hardly synthesized. Subsequently, 2 mol % of this scandium (III) triflate was used, and the yield of the 5-norbornene-2-aldehyde was 97% (89% exo). Based on these results, it was found out that the catalytic activity of the scandium (III) pentafluorophenylbis(triflyl)methide of the present invention is much more higher compared to that of the existing Lewis acid catalysts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
scandium (III) pentafluorophenylbis(triflyl)methide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
scandium (III) pentafluorophenylbis(triflyl)methide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; and endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture) can be prepared by a process comprising reacting acrolein and cyclopentadiene in a Diels-Alder reaction to give a 2-norbornene-5-carboxaldehyde, and hydroformylating the 2-norbornene-5-carboxaldehyde.
[Compound]
Name
exo,exo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
exo,exo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
exo,endo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
exo,endo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
endo,endo-2,5-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
endo,endo-2,6-norbornanedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Norbornene-2-carboxaldehyde
Reactant of Route 2
5-Norbornene-2-carboxaldehyde
Reactant of Route 3
5-Norbornene-2-carboxaldehyde
Reactant of Route 4
5-Norbornene-2-carboxaldehyde
Reactant of Route 5
5-Norbornene-2-carboxaldehyde
Reactant of Route 6
5-Norbornene-2-carboxaldehyde

Q & A

Q1: What are the primary synthetic applications of 5-Norbornene-2-carboxaldehyde?

A1: 5-Norbornene-2-carboxaldehyde serves as a key building block in organic synthesis. It's primarily recognized as a precursor to 2-chloro-5-chloromethylpyridine [], an essential intermediate in the production of insecticides like imidacloprid, acetamiprid, and thiacloprid []. Additionally, it can be utilized in the synthesis of 2-cyanoethyl-5-norbornene-2-carboxaldehyde, achieved through a Michael addition reaction with acrylonitrile [].

Q2: Can 5-Norbornene-2-carboxaldehyde be utilized in asymmetric synthesis?

A3: Yes, derivatives of 5-Norbornene-2-carboxaldehyde, specifically 2-exo-methyl-3-endo-phenyl-5-norbornene-2-carboxaldehyde, have shown promise as chiral auxiliaries in asymmetric synthesis []. This particular derivative facilitates the desymmetrization of meso-1,3- and meso-1,4-diols through a highly diastereoselective intramolecular bromoetherification reaction []. This methodology provides access to enantiomerically enriched compounds, crucial for various applications, including pharmaceuticals and materials science.

Q3: Are there any examples of 5-Norbornene-2-carboxaldehyde being used in developing novel synthetic methodologies?

A4: Research has shown the use of 5-Norbornene-2-carboxaldehyde in the synthesis of a polymer-supported siloxane-transfer agent, PSTA-I200 []. This agent facilitates palladium-catalyzed cross-coupling reactions of aryl- and alkenyllithium reagents with organohalides, representing a valuable tool for constructing carbon-carbon bonds []. Furthermore, PSTA-I200 can be recovered and reused, making this approach potentially attractive for sustainable chemistry applications.

Q4: Does the structure of 5-Norbornene-2-carboxaldehyde offer any advantages in specific reactions?

A5: The bicyclic structure of 5-Norbornene-2-carboxaldehyde imparts rigidity, which can influence the stereochemical outcome of reactions []. Additionally, the presence of both the alkene and aldehyde functionalities offers diverse reactivity, allowing for various transformations and derivatizations. This versatility makes it a valuable starting material for synthesizing complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.